![molecular formula C20H20N4O4S B2626817 5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 888415-50-7](/img/structure/B2626817.png)

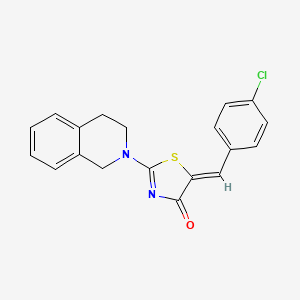

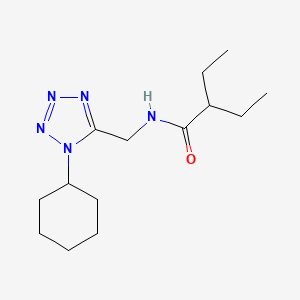

5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the carbon atoms in the six-membered ring is replaced by a nitrogen atom . Pyrimidines and their derivatives are known to exhibit significant biological activity and are versatile objects for chemical modification .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The introduction of a thiol group may be considered a less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions including substitutions, eliminations, and additions .Wissenschaftliche Forschungsanwendungen

Green Catalytic Systems for Synthesis

Research has developed green and efficient regioselective and chemoselective syntheses of pyrimido[4,5-d]pyrimidinone derivatives, including compounds similar to the one , through one-pot three-component Biginelli-like condensation. These methods utilize green catalytic systems, such as ZrOCl2.8H2O and DABCO, in water, highlighting the importance of aqueous reaction mediums and high yields. The protocols offer a sustainable approach to synthesizing these complex molecules with significant regioselectivity and chemoselectivity (Rimaz et al., 2017).

Synthesis from N,S- and N,N-acetals of Diacetylketene

The action of alkyl and aryl isocyanates on N,S-acetals of diacetylketene leads to derivatives of 4-alkylthiouracils, illustrating a method to synthesize pyrimido[4,5-d]pyrimidine derivatives from precursors. This pathway provides insights into constructing complex pyrimidine structures from simpler ketene acetals, expanding the synthetic toolbox for these compounds (Dorokhov et al., 1991).

Facile Synthesis of Pyrimido[4,5-b][1,4]diazepine Derivatives

A facile procedure for preparing pyrimido[4,5-b][1,4]diazepine derivatives from amino-dimethyluracils highlights a two-step reaction process. This research delineates a straightforward method to access a class of pyrimidine derivatives, offering potential utility in various chemical and pharmaceutical applications (Taghavi-Moghadam et al., 1999).

Antioxidant Activity of Pyrimido[4,5-d] Pyrimidine Derivatives

The synthesis of pyrimido[4,5-d] pyrimidine derivatives and their evaluation as antioxidants represent a significant application in the search for new therapeutic agents. The use of iodine catalysts for efficient reaction outcomes and the demonstration of antioxidant properties in the synthesized compounds underscore their potential in medicinal chemistry (Cahyana et al., 2020).

Novel Synthetic Pathways

Innovative synthetic methods for functionalized pyrimidine derivatives involve water-mediated, catalyst-free protocols. These methods enable the synthesis of pharmaceutically relevant molecules, emphasizing the advantages of using water as a solvent and highlighting operational simplicity and environmental friendliness (Brahmachari et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a pyrimidine structure often interact with various enzymes and receptors in the body. For instance, some pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Biochemical Pathways

Depending on the specific target of the compound, various biochemical pathways could be affected. For example, if the compound targets CDKs, it could affect the cell cycle and potentially halt the proliferation of cells .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action and the type of cells it affects. For instance, if the compound inhibits CDKs, it could lead to cell cycle arrest and potentially induce apoptosis .

Eigenschaften

IUPAC Name |

5-(2,4-dioxopentan-3-ylsulfanyl)-1,3-dimethyl-7-(3-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-10-7-6-8-13(9-10)16-21-17-14(19(27)24(5)20(28)23(17)4)18(22-16)29-15(11(2)25)12(3)26/h6-9,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJKEXYWHLVPHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SC(C(=O)C)C(=O)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626737.png)

![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)

![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2626741.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2626743.png)

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2626746.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2626748.png)

![[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride](/img/structure/B2626749.png)